molecular formula C8H5ClN2O4S B14859391 Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate

Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate

Cat. No.: B14859391
M. Wt: 260.65 g/mol
InChI Key: HUIPWHNRWWXQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a cyano group, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate typically involves the chlorosulfonylation of a pyridine derivative. One common method is the reaction of 4-cyanopyridine-2-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition and ensure high yield. The reaction can be represented as follows:

4-Cyanopyridine-2-carboxylate+Chlorosulfonic acidMethyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate\text{4-Cyanopyridine-2-carboxylate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Cyanopyridine-2-carboxylate+Chlorosulfonic acid→Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonylation processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon) is used for the reduction of the cyano group.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amine Derivatives: Formed by the reduction of the cyano group.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes and receptors.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and catalysts.

    Biological Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity.

    6-Chlorosulfonylbenzoxazolin-2-one: Another compound with a chlorosulfonyl group used in the synthesis of heterocyclic compounds.

Uniqueness

Methyl 4-(chlorosulfonyl)-6-cyanopyridine-2-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in the synthesis of complex molecules and pharmaceuticals.

Properties

Molecular Formula

C8H5ClN2O4S

Molecular Weight

260.65 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O4S/c1-15-8(12)7-3-6(16(9,13)14)2-5(4-10)11-7/h2-3H,1H3

InChI Key

HUIPWHNRWWXQBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C#N)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.